![molecular formula C11H17ClN2O2 B2753233 N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide CAS No. 2411200-72-9](/img/structure/B2753233.png)
N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide is a synthetic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to produce azetidines with various substituents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing different functional groups, making it suitable for large-scale production.
化学反应分析
Types of Reactions
N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide has several scientific research applications:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its unique reactivity and stability.
Materials Science: The compound is employed in the creation of novel materials with specific properties.
作用机制
The mechanism of action of N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide involves its interaction with molecular targets and pathways. The compound’s ring strain and stability allow it to participate in various chemical reactions, which can modulate biological pathways and molecular targets. The exact mechanism depends on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle with similar reactivity but less stability.
Uniqueness
N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide is unique due to its specific substituents, which impart distinct chemical properties and reactivity. Its combination of ring strain and stability makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
N-[1-(2-chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c1-7(12)11(16)14-5-9(6-14)13-10(15)8-3-2-4-8/h7-9H,2-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTZTLLATIUUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)NC(=O)C2CCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
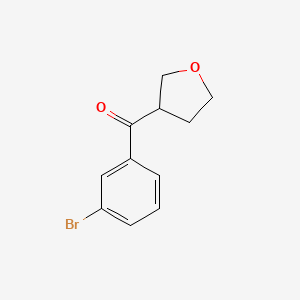
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2753153.png)
![methyl 4-((2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2753154.png)
![1-(2-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2753155.png)

![1-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2753157.png)
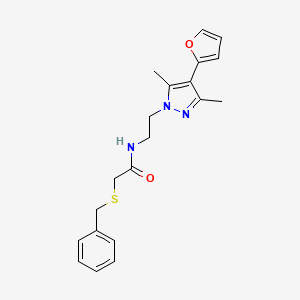
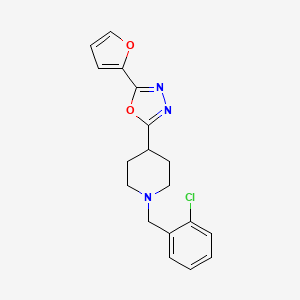
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B2753161.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2753162.png)
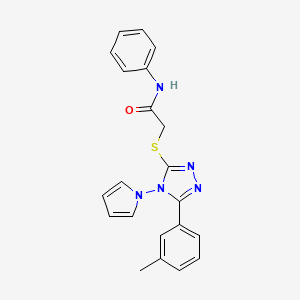
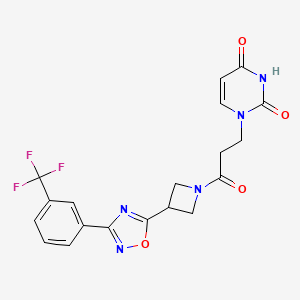
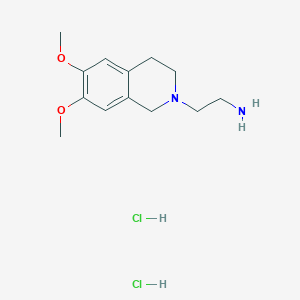
![1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2753173.png)
